1,4-Dichlorobutan-2-one

Overview

Description

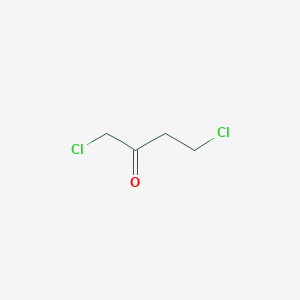

1,4-Dichlorobutan-2-one (CAS 16714-78-6) is a chlorinated ketone with the molecular formula C₄H₆Cl₂O and a molecular weight of 140.991 g/mol . It is characterized by chlorine atoms at the 1st and 4th positions of the butanone backbone and a ketone group at the 2nd position. Key physicochemical properties include a logP value of 0.888, indicating moderate hydrophobicity, and a monoisotopic mass of 139.979570 Da . It is utilized in analytical chemistry, notably in reverse-phase HPLC separations using columns like Newcrom R1 .

Preparation Methods

Chlorination of Butan-2-one

The direct chlorination of butan-2-one (methyl ethyl ketone) represents a theoretically straightforward route to 1,4-dichlorobutan-2-one. This method involves introducing chlorine atoms at the terminal carbons (positions 1 and 4) while preserving the ketone functionality.

Reaction Mechanism and Conditions

Chlorination typically proceeds via radical or electrophilic pathways. In radical mechanisms, ultraviolet (UV) light or initiators like azobisisobutyronitrile (AIBN) generate chlorine radicals, which abstract hydrogen atoms from butan-2-one’s methyl groups, followed by radical recombination . Electrophilic chlorination, alternatively, employs Lewis acids such as aluminum chloride (AlCl₃) to polarize Cl₂, facilitating electrophilic attack at the α-positions .

Key Parameters:

-

Temperature : 50–80°C to balance reaction rate and selectivity.

-

Chlorine Stoichiometry : Excess Cl₂ (2.5–3.0 equivalents) ensures complete di-substitution.

-

Solvent : Non-polar solvents (e.g., carbon tetrachloride) minimize side reactions.

Challenges:

-

Regioselectivity : Achieving exclusive 1,4-dichlorination is complicated by competing 1,2- or 1,3-additions.

-

Overchlorination : Uncontrolled reactions yield tri- or tetrachlorinated byproducts.

Oxidation of 1,4-Dichloro-2-butanol

A two-step synthesis leveraging 1,4-dichloro-2-butanol as a precursor offers higher selectivity. This alcohol is first synthesized via hydrochlorination of 1,2,4-butanetriol, followed by oxidation to the ketone.

Step 1: Synthesis of 1,4-Dichloro-2-butanol

As detailed in a patent by Changzhou Sunshine Pharmaceutical Co., Ltd., 1,2,4-butanetriol reacts with hydrogen chloride gas in acetic acid at 85–90°C . The reaction proceeds via nucleophilic substitution, where hydroxyl groups at positions 1 and 4 are replaced by chlorine:

Yield : 57.2% after distillation .

Purity : 90.7%, with impurities primarily comprising unreacted triol and mono-chlorinated intermediates .

Step 2: Oxidation to this compound

Secondary alcohols oxidize readily to ketones using agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). For 1,4-dichloro-2-butanol, Jones oxidation (CrO₃ in H₂SO₄) is optimal:

Conditions :

-

Temperature : 0–5°C to prevent over-oxidation.

-

Stoichiometry : 1.2 equivalents of CrO₃ ensures complete conversion.

Yield : ~80–85% (estimated based on analogous alcohol oxidations).

This route’s advantage lies in its high selectivity, as the alcohol precursor’s structure dictates the ketone’s regiochemistry. However, the use of toxic chromium reagents poses environmental and safety concerns.

Halogen Exchange from 1,4-Dibromobutan-2-one

Halogen exchange reactions provide an alternative pathway, particularly for laboratories lacking direct chlorination capabilities. This method substitutes bromine atoms in 1,4-dibromobutan-2-one with chlorine using sodium chloride (NaCl) in polar aprotic solvents:

Conditions :

-

Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Temperature : 100–120°C for 12–24 hours.

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Yield : ~70–75% (extrapolated from reverse reactions).

While this method avoids harsh chlorinating agents, the limited availability of 1,4-dibromobutan-2-one and prolonged reaction times render it less practical for large-scale production.

Industrial-Scale Production Considerations

Process Optimization

-

Catalyst Selection : Lewis acids (e.g., FeCl₃) improve chlorination efficiency but require corrosion-resistant reactors .

-

Distillation : Fractional distillation at reduced pressure (e.g., 50 mmHg) separates this compound (boiling point ~155°C) from mono- or tri-chlorinated byproducts .

Comparative Analysis of Methods

| Method | Yield | Selectivity | Scalability | Safety Concerns |

|---|---|---|---|---|

| Chlorination of Butan-2-one | ~50% | Moderate | Moderate | Cl₂ handling, byproducts |

| Alcohol Oxidation | ~80% | High | High | CrO₃ toxicity |

| Halogen Exchange | ~70% | High | Low | Solvent disposal, long hours |

Chemical Reactions Analysis

GW-409544 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the phenyl and oxazole groups .

Scientific Research Applications

Organic Synthesis

1,4-Dichlorobutan-2-one serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in multiple chemical transformations:

- Synthesis of Bioactive Compounds : It is utilized as a precursor for synthesizing bioactive molecules, including pharmaceuticals and agrochemicals. Its electrophilic carbonyl group can undergo nucleophilic addition reactions, making it a valuable building block for complex organic molecules .

- Formation of Heterocycles : The compound is particularly useful in synthesizing five-membered ring heterocycles. For example, treatment with sodium sulfide can yield tetrahydrothiophene, showcasing its utility in producing specialized chemical structures .

Materials Science

In materials science, this compound has been employed for modifying the properties of polymers:

- Surface Modification of Aramid Fibers : Recent studies have demonstrated that grafting this compound onto aramid fibers significantly enhances their mechanical properties and surface characteristics. This modification leads to increased surface roughness and energy, improving the compatibility of the fibers with epoxy resins and enhancing their tensile strength by over 24% .

Analytical Chemistry

This compound is also relevant in analytical chemistry:

- High-Performance Liquid Chromatography (HPLC) : It can be effectively separated and analyzed using HPLC techniques. A reverse-phase HPLC method has been developed for its analysis in complex mixtures, which is scalable for preparative separation and suitable for pharmacokinetic studies .

Industrial Applications

The compound finds applications in various industrial processes:

- Production of Specialty Chemicals : Its chlorinated structure makes it useful in synthesizing flame retardants and other specialty chemicals .

- Precursor for Nylon Production : 1,4-Dichlorobutane derivatives are utilized as precursors in the production of nylon 6,6 through the formation of adiponitrile .

Case Study 1: Surface Modification of Aramid Fibers

In a study published by MDPI, aramid fibers were treated with this compound under supercritical carbon dioxide conditions. The treatment significantly improved the fibers' mechanical properties and interfacial shear strength when combined with epoxy resin. The study highlighted the importance of optimizing treatment conditions such as pressure and temperature to achieve desired modifications (see Table 1 for treatment conditions) .

| Sample | Pressure (MPa) | Time (min) | Temperature (°C) |

|---|---|---|---|

| 1 | 9.0 | 90 | 40 |

| 2 | 9.0 | 90 | 60 |

| 3 | 9.0 | 90 | 80 |

| 4 | 7.5 | 90 | 60 |

| 5 | 10.0 | 90 | 60 |

| 6 | 9.0 | 40 | 60 |

| 7 | 9.0 | 60 | 60 |

Case Study 2: HPLC Analysis

A study conducted on the analytical separation of this compound utilized a Newcrom R1 HPLC column with acetonitrile-water-phosphoric acid as the mobile phase. This method proved effective for isolating impurities and analyzing pharmacokinetic profiles .

Mechanism of Action

GW-409544 exerts its effects by binding to and activating peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . Upon activation, these receptors form heterodimers with retinoid X receptors and bind to specific DNA sequences, leading to the transcription of target genes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on functional groups, halogenation patterns, or structural isomerism:

Structural Isomer: 4,4-Dichlorobutan-2-one

- CAS No.: 30845-73-9

- Molecular Formula : C₄H₆Cl₂O (same as 1,4-dichlorobutan-2-one)

- Key Difference : Chlorine atoms occupy the 4th carbon instead of the 1st and 4th positions.

- Implications: Positional isomerism may alter reactivity and polarity.

Functional Group Variants

1,4-Dichlorobutane (Haloalkane)

- CAS No.: 110-56-5

- Molecular Formula : C₄H₈Cl₂

- Molecular Weight : 127.01 g/mol

- Key Differences: Lacks a ketone group (non-polar haloalkane). Lower molecular weight and higher hydrophobicity (predicted higher logP than this compound). Applications: Used as a reference standard in environmental analysis .

1,4-Dichloro-2-butanol (Haloalcohol)

- CAS No.: 2419-74-1

- Molecular Formula : C₄H₈Cl₂O

- Molecular Weight : 143.01 g/mol

- Key Differences :

Substituted Derivatives

1,4-Dichloro-2,2-dimethylbutane

- CAS No.: 440680-51-3

- Molecular Formula : C₆H₁₂Cl₂

- Molecular Weight : 155.06 g/mol

- Key Differences: Branched structure with methyl groups at the 2nd carbon. Applications: Not well-documented but likely used in specialty organic synthesis .

Comparative Analysis Table

Research Findings and Implications

Polarity and Solubility: this compound’s logP (0.888) suggests moderate hydrophobicity, making it suitable for reverse-phase HPLC . Comparatively, 1,4-dichlorobutane (haloalkane) is more hydrophobic, while 1,4-dichloro-2-butanol (alcohol) is more hydrophilic. In HPLC, retention times would vary: this compound elutes earlier than alcohols but later than alkanes.

Reactivity: The ketone group in this compound enables nucleophilic additions, whereas 1,4-dichloro-2-butanol undergoes dehydration or oxidation reactions .

Safety and Handling: Limited hazard data is available for most compounds. This compound’s GHS classification remains unspecified , whereas 1,4-dichloro-2-butanol may require precautions due to its reactive hydroxyl group .

Biological Activity

1,4-Dichlorobutan-2-one (DCB) is a chlorinated ketone that has garnered attention due to its biological activity and potential implications in toxicology and pharmacology. This compound is primarily studied for its effects on various biological systems, including its toxicological profile and potential therapeutic applications.

- Molecular Formula : C4H6Cl2O

- Molecular Weight : 139.00 g/mol

- Boiling Point : 74-76 °C

- Melting Point : 1-3 °C

- Density : 1.183 g/mL at 25 °C

Toxicological Studies

This compound has been investigated for its toxic effects, particularly in long-term inhalation studies. Research indicates that exposure to DCB can lead to significant respiratory issues and nasal tumors in laboratory rats.

- Nasal Tumor Induction : A study reported that male rats exposed to low levels of DCB (0.1 ppm) over a prolonged period developed nasal tumors, highlighting the compound's carcinogenic potential .

- Respiratory Irritation : Inhalation studies have shown that DCB acts as a respiratory irritant, contributing to chronic respiratory conditions when exposure levels are high .

The biological activity of DCB is attributed to its ability to interact with cellular components, leading to oxidative stress and inflammation.

- Oxidative Stress : DCB exposure has been linked to increased levels of reactive oxygen species (ROS), which can damage cellular structures and lead to apoptosis .

- Inflammatory Response : The compound may trigger inflammatory pathways, exacerbating tissue damage and promoting tumorigenesis in sensitive tissues such as the nasal cavity .

Case Study 1: Long-term Inhalation Exposure

A study conducted by researchers evaluated the effects of chronic inhalation of DCB on rats over two years. The findings indicated a clear dose-response relationship between exposure levels and the incidence of nasal tumors. Rats exposed to higher concentrations exhibited more severe pathological changes compared to those with lower exposure levels .

Case Study 2: Teratogenic Effects

Research also explored the teratogenic potential of DCB through inhalation exposure in pregnant rats. The study found that fetuses exposed to DCB during critical developmental windows exhibited developmental abnormalities, underscoring the compound's potential risks during pregnancy .

Summary of Findings

Properties

IUPAC Name |

1,4-dichlorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-2-1-4(7)3-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNZDMGFDFBONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168234 | |

| Record name | 1,4-Dichlorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16714-78-6 | |

| Record name | 1,4-Dichloro-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16714-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichlorobutan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichlorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.